17-beta-Hydroxy Exemestane

Description

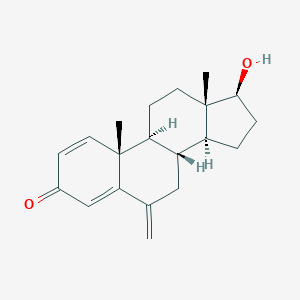

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDPYPMRHKQTDM-NHWXPXPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464522 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122370-91-6, 140461-66-1 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DIHYDROEXEMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Faceted Biology of 17-beta-Hydroxy Exemestane: A Technical Guide for Researchers

Introduction: Beyond Aromatase Inhibition

Exemestane, a steroidal aromatase inhibitor, is a cornerstone in the endocrine treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women. Its primary mechanism is the irreversible inactivation of aromatase, the enzyme responsible for converting androgens to estrogens, thereby depriving cancer cells of their growth stimulus.[1][2] However, the in vivo story of exemestane is more nuanced, extending beyond its direct enzymatic inhibition. Upon administration, exemestane is rapidly absorbed and extensively metabolized, with its primary active metabolite, 17-beta-Hydroxy Exemestane (17β-OH-E), playing a significant and distinct role in the overall pharmacological profile of the parent drug.[1][3]

This technical guide provides an in-depth exploration of the biological activity of this compound, moving beyond a simple description of its function to an analysis of its dual-faceted nature as both an aromatase inhibitor and a potent androgen receptor agonist. We will delve into the causality behind its formation, its specific interactions with key cellular targets, and the experimental methodologies required to elucidate its activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolite.

Metabolic Genesis: The Conversion of Exemestane

The biotransformation of exemestane to this compound is a critical first step in understanding its biological activity. This conversion is primarily mediated by cytochrome P450 (CYP) enzymes, with in vitro studies highlighting the roles of CYP1A and CYP4A11.[1] The reduction of the 17-keto group of exemestane to a 17-beta-hydroxyl group fundamentally alters the steroid's interaction with its molecular targets.

Caption: Metabolic conversion of exemestane to this compound.

This metabolic step is not merely a detoxification pathway but rather a bioactivation process that yields a compound with a distinct and potent biological activity profile. The presence of the 17-beta-hydroxyl group is a key structural feature shared by potent androgens like testosterone, foreshadowing the androgenic properties of this metabolite.

A Tale of Two Receptors: Dual Biological Activity

The core of this compound's biological significance lies in its ability to interact with two key receptors in endocrine-sensitive tissues: the aromatase enzyme and the androgen receptor (AR).

Aromatase Inhibition: A Diminished but Present Effect

While this compound is considered an active metabolite, its potency as an aromatase inhibitor is somewhat attenuated compared to its parent compound, exemestane.[3] In vitro studies using human placental microsomes have demonstrated this difference in inhibitory concentration.

Table 1: Comparative Aromatase Inhibition

| Compound | IC50 (nM) | Source |

| Exemestane | ~27 | [4] |

| This compound | 69 | [1] |

This indicates that while the reduction of the 17-keto group diminishes the molecule's affinity for the aromatase active site, it does not abolish it. Therefore, this compound likely contributes to the overall suppression of estrogen synthesis in patients treated with exemestane, albeit to a lesser extent than the parent drug.

Androgen Receptor Agonism: A Potent and Defining Characteristic

The most striking feature of this compound is its potent agonistic activity at the androgen receptor.[5] This androgenicity is a direct consequence of the 17-beta-hydroxyl group, which allows for strong binding to the AR ligand-binding domain. In contrast, its affinity for the estrogen receptor α (ERα) is significantly weaker.[1]

Table 2: Receptor Binding Affinity and Functional Activity

| Parameter | This compound | Source |

| Binding Affinity | ||

| Androgen Receptor (AR) IC50 | 39.6 nM | [1] |

| Estrogen Receptor α (ERα) IC50 | 21.2 µM | [1] |

| Functional Activity | ||

| T47D Cell Proliferation (AR-mediated) EC50 | 0.43 nM | [1] |

| T47D Cell Proliferation (ER-mediated) EC50 | 1,500 nM | [1] |

| MCF-7 Cell Proliferation (ER-mediated) EC50 | 2.7 µM | [1] |

This dramatic difference in potency highlights that at physiological concentrations achieved during exemestane therapy, the biological effects of this compound are predominantly mediated through the androgen receptor.

Caption: Dual signaling pathways of this compound.

Experimental Protocols for Characterizing Biological Activity

To rigorously assess the biological activity of this compound, a series of well-defined in vitro assays are essential. The following protocols provide a framework for these investigations.

Aromatase Inhibition Assay (Tritiated Water Release Method)

This assay measures the conversion of a radiolabeled androgen substrate to an estrogen, with the release of tritiated water as a byproduct of the aromatization reaction.

Workflow:

Caption: Workflow for the tritiated water release aromatase inhibition assay.

Step-by-Step Methodology:

-

Microsome Preparation: Isolate microsomes from human placenta via differential centrifugation.[6] The protein concentration should be determined using a standard method like the Bradford assay.

-

Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Varying concentrations of this compound or vehicle control.

-

Human placental microsomes.

-

-

Initiate Reaction: Add [1β-³H]-androstenedione to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a solution of chloroform.

-

Separation: Vigorously mix and then centrifuge to separate the aqueous and organic phases. The tritiated water will be in the aqueous phase.

-

Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Androgen Receptor Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to compete with a fluorescently labeled androgen for binding to the androgen receptor ligand-binding domain (LBD).

Workflow:

Caption: Workflow for the fluorescence polarization androgen receptor competitive binding assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dilute recombinant human AR-LBD to the desired concentration in assay buffer.

-

Dilute the fluorescent androgen tracer (e.g., Fluormone™ AL Green) to the working concentration.

-

Prepare serial dilutions of this compound and a known AR agonist (e.g., R1881) as a positive control.

-

-

Assay Plate Setup: In a 384-well black plate, add the assay components in the following order:

-

Assay buffer

-

Test compound or control

-

AR-LBD

-

Fluorescent tracer

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light, to allow the binding reaction to reach equilibrium.[8]

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

Data Analysis: The binding of the tracer to the AR-LBD will result in a high polarization value. Displacement of the tracer by the test compound will lead to a decrease in polarization. Calculate the percent inhibition of tracer binding for each concentration of this compound. Determine the IC50 value from a dose-response curve and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[9]

Cell-Based Assays: Proliferation and Reporter Gene Activity

To assess the functional consequences of this compound's receptor interactions, cell-based assays using hormone-responsive breast cancer cell lines such as MCF-7 (ERα-positive, AR-positive) and T47D (ERα-positive, AR-positive) are crucial.[10]

Cell Proliferation Assay (Crystal Violet Staining)

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 or T47D cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Hormone Deprivation: Replace the growth medium with a phenol red-free medium containing charcoal-stripped serum for 24-48 hours to deplete endogenous hormones.

-

Treatment: Treat the cells with serial dilutions of this compound. Include appropriate controls: vehicle, a known androgen (e.g., R1881), and an estrogen (e.g., 17β-estradiol). To confirm receptor specificity, co-treat with an anti-androgen (e.g., bicalutamide) or an anti-estrogen (e.g., fulvestrant).

-

Incubation: Incubate the cells for a period of 5-7 days, with media and treatment changes every 2-3 days.

-

Staining:

-

Wash the cells with PBS.

-

Fix the cells with a solution such as 4% paraformaldehyde.

-

Stain the fixed cells with a 0.5% crystal violet solution.[11]

-

-

Quantification:

-

Wash away the excess stain.

-

Solubilize the stain with a solution like 10% acetic acid.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The absorbance is directly proportional to the cell number. Calculate the percent change in proliferation relative to the vehicle control and determine the EC50 value.

Reporter Gene Assay

Step-by-Step Methodology:

-

Transfection: Co-transfect T47D cells with an androgen-responsive element (ARE)-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).[12]

-

Hormone Deprivation and Treatment: Follow the same hormone deprivation and treatment protocol as for the cell proliferation assay.

-

Cell Lysis: After a 24-48 hour treatment period, lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[13]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of reporter gene activity relative to the vehicle control and determine the EC50 value.

In Vivo Relevance and Clinical Implications

The androgenic activity of this compound is not merely an in vitro phenomenon and has potential clinical implications. In preclinical models, such as ovariectomized rats, exemestane administration has been shown to prevent bone loss, an effect that may be partially attributed to the androgenic properties of its primary metabolite.[1] This is a notable point of differentiation from non-steroidal aromatase inhibitors, which are associated with an increased risk of bone fractures.

Clinically, the androgenic effects of exemestane are generally mild. However, some androgen-related side effects, such as hair changes and weight gain, have been reported.[14] The contribution of this compound to these effects, as well as to the overall therapeutic efficacy of exemestane, is an area of ongoing interest. The dual activity of this metabolite may offer a unique therapeutic profile, combining potent estrogen suppression with potentially beneficial androgenic effects on bone and possibly other tissues.

Conclusion and Future Directions

This compound is a key player in the pharmacological action of exemestane, exhibiting a dual biological activity profile as both a weak aromatase inhibitor and a potent androgen receptor agonist. Understanding this dual nature is critical for a comprehensive appreciation of exemestane's clinical efficacy and side-effect profile. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced biology of this important metabolite.

Future research should focus on elucidating the precise contribution of this compound to the clinical outcomes observed with exemestane therapy. This includes further investigation into its effects on bone health, lipid metabolism, and its potential role in mechanisms of resistance to endocrine therapy. A deeper understanding of the interplay between its aromatase inhibitory and androgenic activities will undoubtedly pave the way for more refined therapeutic strategies in the management of ER+ breast cancer.

References

-

U.S. Food and Drug Administration. (1999). Aromasin (Exemestane) Clinical Pharmacology and Biopharmaceutics Review. [Link]

-

Ariazi, E. A., Leitão, A., Oprea, T. I., Chen, B., Louis, T., Bertucci, A. M., ... & Jordan, V. C. (2007). Exemestane's 17-hydroxylated metabolite exerts biological effects as an androgen. Molecular cancer therapeutics, 6(11), 2817-2827. [Link]

-

Zaretsky, J., et al. (2020). Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates. Drug Metabolism and Disposition, 48(12), 1269-1276. [Link]

-

Generali, D., et al. (2014). Clinical utility of exemestane in the treatment of breast cancer. OncoTargets and therapy, 7, 639. [Link]

- Google Patents. (2009).

-

Gu, S., et al. (2014). Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1. The Journal of biological chemistry, 289(41), 28267–28280. [Link]

-

Bélanger, A., et al. (2018). Quantitative characterization of UDP-glucuronosyltransferase 2B17 in human liver and intestine and its role in testosterone first-pass metabolism. Drug Metabolism and Disposition, 46(11), 1644-1652. [Link]

-

Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor protocols, 2016(4), pdb.prot087379. [Link]

-

Terouanne, B., et al. (2001). Development of an Androgen Reporter Gene Assay (AR-LUX) Utilizing a Human Cell Line With an Endogenously Regulated Androgen Receptor. Toxicology and applied pharmacology, 177(1), 1-10. [Link]

-

Mauras, N., et al. (2003). Pharmacokinetics and dose finding of a potent aromatase inhibitor, aromasin (exemestane), in young males. The Journal of Clinical Endocrinology & Metabolism, 88(12), 5951-5956. [Link]

-

Mauras, N., et al. (2003). Pharmacokinetics and Dose Finding of a Potent Aromatase Inhibitor, Aromasin (Exemestane), in Young Males. SciSpace. [Link]

-

Varela, C. L., et al. (2020). An Exemestane Derivative, Oxymestane-D1, as a New Multi-Target Steroidal Aromatase Inhibitor for Estrogen Receptor-Positive (ER+) Breast Cancer: Effects on Sensitive and Resistant Cell Lines. Molecules, 25(22), 5434. [Link]

-

Breast Cancer Now. (n.d.). Side effects of exemestane (Aromasin). [Link]

-

Strahm, E., et al. (2013). Implication of human UGT2B7, 2B15, and 2B17 in 19-norandrosterone metabolism. Frontiers in endocrinology, 4, 75. [Link]

-

Ariazi, E. A., et al. (2007). Exemestane's 17-hydroxylated metabolite exerts biological effects as an androgen. Molecular Cancer Therapeutics, 6(11), 2817-2827. [Link]

-

ResearchGate. (n.d.). Fluorescence polarization GR competitive binding assay. [Link]

-

ResearchGate. (2015). What is the best method to measure the aromatase activity? what about the aromatase stability in cell culture?. [Link]

-

ResearchGate. (n.d.). Crystal violet staining after 24 h of exposure of the MCF-7 cell line to 2-MeOE2bisMATE. [Link]

-

U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. [Link]

-

BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. [Link]

-

Varela, C. L., et al. (2014). Exemestane metabolites: Synthesis, stereochemical elucidation, biochemical activity and anti-proliferative effects in a hormone-dependent breast cancer cell line. European journal of medicinal chemistry, 86, 693-703. [Link]

-

Strahm, E., et al. (2013). Implication of human UGT2B7, 2B15, and 2B17 in 19-norandrosterone metabolism. Frontiers in Endocrinology, 4, 75. [Link]

-

Assay Genie. (n.d.). Crystal Violet Cell Cytotoxicity Assay Kit. [Link]

-

Zaretsky, J., et al. (2018). Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane. Drug Metabolism and Disposition, 46(12), 1845-1853. [Link]

-

BPS Bioscience. (n.d.). Estrogen Luciferase Reporter T47D Cell Line. [Link]

-

Goss, P. E., et al. (2013). Exemestane Versus Anastrozole in Postmenopausal Women With Early Breast Cancer: NCIC CTG MA.27—A Randomized Controlled Phase III Trial. Journal of Clinical Oncology, 31(11), 1398-1404. [Link]

-

Federal Office for Radiation Protection. (2013). Procedure for determining the activity concentration of tritium in surface water. [Link]

-

Varela, C. L., et al. (2014). Exemestane metabolites: Synthesis, stereochemical elucidation, biochemical activity and anti-proliferative effects in a hormone-dependent breast cancer cell line. European Journal of Medicinal Chemistry, 86, 693-703. [Link]

-

Njar, V. C., et al. (2001). Comparison of in vitro exemestane activity versus other antiaromatase agents. The Journal of steroid biochemistry and molecular biology, 76(1-5), 183-189. [Link]

-

Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor protocols, 2016(4), pdb.prot087379. [Link]

-

De Gooyer, M. E., et al. (2011). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Combinatorial chemistry & high throughput screening, 14(4), 256–264. [Link]

-

ClinicalTrials.gov. (2004). Exemestane and Celecoxib in Postmenopausal Women at High Risk for Breast Cancer. [Link]

-

Ménard, V., et al. (2022). Androgen Glucuronidation in Mice: When, Where, and How. Cancers, 14(5), 1319. [Link]

-

Miller, W. R., & Bartlett, J. M. S. (2012). Characterization of the weak estrogen receptor α agonistic activity of exemestane. Breast Cancer Research and Treatment, 131(1), 135-142. [Link]

-

ResearchGate. (n.d.). UGT2B17 Genotype and the Pharmacokinetic Serum Profile of Testosterone during Substitution Therapy with Testosterone Undecanoate. A Retrospective Experience from 207 Men with Hypogonadism. [Link]

-

Gower, D. B., & Cooke, G. M. (1983). New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta. The Journal of steroid biochemistry, 19(4), 1417-1423. [Link]

-

Langdon, S. P., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PloS one, 12(6), e0178830. [Link]

-

Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

-

Ghersevich, S., et al. (2010). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. Assay and drug development technologies, 8(2), 227–237. [Link]

-

O'Riordan, L. (2024, March 7). The truth about Aromasin - according to science. YouTube. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Clinical utility of exemestane in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exemestane's 17-hydroxylated metabolite exerts biological effects as an androgen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ejournal.lucp.net [ejournal.lucp.net]

- 12. Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Side effects of exemestane (Aromasin) | Breast Cancer Now [breastcancernow.org]

17-beta-Hydroxy Exemestane aromatase inhibition IC50

An In-Depth Technical Guide to the Aromatase Inhibition IC50 of 17-beta-Hydroxyexemestane

Authored by a Senior Application Scientist

Abstract

Exemestane is a potent, third-generation steroidal aromatase inhibitor employed in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] It functions as an irreversible "suicide inhibitor" of aromatase (CYP19A1), the key enzyme responsible for estrogen biosynthesis.[][4] However, exemestane is a pro-drug, extensively metabolized in vivo. Its primary active metabolite, 17-beta-hydroxyexemestane (17β-DHE), is formed through the reduction of the parent compound's 17-keto group.[5][6] This metabolite not only retains significant aromatase inhibitory activity but also exhibits androgenic properties.[5][7] Understanding the inhibitory potency of 17-beta-hydroxyexemestane, quantified by its half-maximal inhibitory concentration (IC50), is critical for comprehending the overall pharmacological profile of exemestane. This guide provides a detailed technical examination of the biochemical context, mechanism of action, and the experimental determination of the aromatase inhibition IC50 for 17-beta-hydroxyexemestane.

Biochemical Context: From Prodrug to Active Metabolite

The clinical activity of exemestane is not solely attributable to the parent molecule. Its biotransformation leads to a spectrum of metabolites, with 17-beta-hydroxyexemestane being of principal importance due to its potent biological activity.

Metabolic Pathway of Exemestane

Exemestane undergoes extensive metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4) and aldo-keto reductases.[8] The most significant activation step is the reduction of the C-17 keto group to a hydroxyl group, yielding 17-beta-hydroxyexemestane. This reaction is catalyzed by 17-beta-hydroxysteroid dehydrogenases (17β-HSDs).[9][10] While 17-beta-hydroxyexemestane is a potent inhibitor, further phase II metabolism, including glucuronidation and glutathionylation, leads to the formation of other metabolites like 17β-DHE-glucuronide and cysteine conjugates, which have varying degrees of activity.[6][11]

Caption: Mechanism of aromatase suicide inhibition by 17-beta-hydroxyexemestane.

Quantitative Potency: The IC50 Value

The potency of an enzyme inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. [12][13][14]A lower IC50 value indicates a more potent inhibitor.

Aromatase Inhibition Data

Studies have established that 17-beta-hydroxyexemestane is a highly potent aromatase inhibitor, with an inhibitory capacity comparable to, or in some contexts greater than, the parent drug.

| Compound | IC50 Value | Assay System | Source |

| 17-beta-Hydroxyexemestane | 69 nM | Human Placental Microsomes | Cayman Chemical [5] |

| 17-beta-Hydroxyexemestane | 9.2 ± 2.7 µM | Aromatase-overexpressing cells | Luo et al., 2022 [11] |

| Exemestane (Parent Drug) | 1.3 ± 0.28 µM | Aromatase-overexpressing cells | Luo et al., 2022 [11] |

Note: Discrepancies in IC50 values can arise from different experimental systems (e.g., isolated microsomes vs. whole cells), incubation times, and substrate concentrations.

A key finding is that both exemestane and 17-beta-hydroxyexemestane exhibit time-dependent inhibition, a characteristic of irreversible inhibitors. [11]This is often demonstrated with an "IC50 shift" assay, where pre-incubating the inhibitor with the enzyme before adding the substrate results in a lower IC50 value. [11]

Gold Standard Protocol: IC50 Determination via Radiometric Assay

The foundational IC50 value of 69 nM was determined using an in vitro assay with human placental microsomes, which are a rich source of aromatase. [5][15][16]The radiometric method, which measures the release of tritiated water from a labeled substrate, remains the gold standard for its precision and direct measurement of enzymatic activity. [17][18]

Principle of the Radiometric Assay

The assay quantifies aromatase activity by measuring the rate of conversion of [1β-³H]-androstenedione to estrone. During this enzymatic reaction, the ³H atom at the 1β position is abstracted and released as tritiated water (³H₂O). The amount of ³H₂O produced is directly proportional to aromatase activity. By introducing an inhibitor, the reduction in ³H₂O formation can be precisely measured.

Detailed Step-by-Step Methodology

This protocol is a self-validating system, incorporating essential controls to ensure data integrity.

A. Reagents and Materials:

-

Enzyme Source: Human placental microsomes or recombinant human CYP19A1. [17]Activity should be verified to be at least 0.1 nmol/mg-protein/min. [17]* Substrate: [1β-³H]-Androstenedione ([³H]ASDN).

-

Cofactor: NADPH or an NADPH-generating system (e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).

-

Test Compound: 17-beta-Hydroxyexemestane, dissolved in DMSO, with serial dilutions prepared.

-

Positive Control: A known aromatase inhibitor (e.g., Exemestane, Letrozole).

-

Buffer: Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4).

-

Stop Reagent: Chloroform or methylene chloride. [17]* Separation Agent: Dextran-coated charcoal suspension.

-

Scintillation Cocktail and Liquid Scintillation Counter .

-

96-well plates or microcentrifuge tubes.

B. Experimental Workflow:

-

Preparation: Thaw all reagents on ice. Prepare serial dilutions of 17-beta-hydroxyexemestane and the positive control. The final DMSO concentration in the assay should be kept low (<1%) to avoid solvent effects.

-

Assay Setup: For each reaction, add the following to a microcentrifuge tube on ice:

-

Phosphate Buffer

-

Microsomal protein (e.g., 10-50 µg)

-

NADPH generating system

-

Test compound dilution (or DMSO for 100% activity control)

-

-

Controls: Prepare the following essential controls:

-

100% Activity Control: Contains all components except the inhibitor (vehicle only).

-

Background Control: Lacks the NADPH generating system to quantify non-specific substrate conversion. [17] * Positive Control: Contains a known inhibitor at a concentration expected to give significant inhibition.

-

-

Pre-incubation: Incubate the reaction mixtures at 37°C for 15-30 minutes. This step is crucial as it allows time-dependent inhibitors like 17-beta-hydroxyexemestane to bind to and inactivate the enzyme before the substrate is introduced.

-

Reaction Initiation: Start the enzymatic reaction by adding [³H]ASDN to each tube. Vortex gently.

-

Reaction Incubation: Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding 500 µL of ice-cold chloroform. Vortex vigorously to extract the unreacted steroidal substrate into the organic phase, leaving the aqueous ³H₂O in the upper phase.

-

Phase Separation: Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to separate the aqueous and organic layers.

-

Separation of ³H₂O: Transfer a known volume of the upper aqueous layer to a fresh tube containing a dextran-coated charcoal slurry. The charcoal binds and precipitates any remaining traces of the [³H]ASDN substrate.

-

Final Centrifugation: Centrifuge to pellet the charcoal.

-

Quantification: Transfer the supernatant, which now contains only the ³H₂O product, into a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Caption: Experimental workflow for radiometric aromatase inhibition assay.

Data Analysis and Interpretation

-

Correct for Background: Subtract the average CPM from the background control wells from all other data points.

-

Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (CPM of Sample / CPM of 100% Activity Control)) * 100

-

Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

-

Determine IC50: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. The IC50 is the concentration that corresponds to 50% inhibition on this curve.

Conclusion and Broader Implications

The determination of the aromatase inhibition IC50 for 17-beta-hydroxyexemestane confirms it as a highly potent, time-dependent inhibitor and a principal contributor to the clinical efficacy of its parent drug, exemestane. Its IC50 value, established to be as low as 69 nM in microsomal assays, underscores its significance. [5]The detailed radiometric protocol provided herein represents a robust, self-validating framework for researchers to accurately quantify the potency of steroidal aromatase inhibitors. Furthermore, the dual functionality of 17-beta-hydroxyexemestane as both an aromatase inhibitor and an androgen receptor agonist presents a complex pharmacological profile that warrants further investigation, particularly concerning its effects on bone density and other androgen-mediated physiological processes. [7][19]

References

-

U.S. Environmental Protection Agency. (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). Retrieved from [Link]

-

Lund, K. C., et al. (2021). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. National Institutes of Health. Retrieved from [Link]

-

Sanderson, J. T., et al. (2002). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences, Oxford Academic. Retrieved from [Link]

-

Subramanian, A., et al. (2023). Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders. MDPI. Retrieved from [Link]

-

Ariazi, E. A., et al. (2007). Exemestane's 17-hydroxylated metabolite exerts biological effects as an androgen. Molecular Cancer Therapeutics. Retrieved from [Link]

-

Luo, S., et al. (2022). Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates. Drug Metabolism and Disposition, NIH. Retrieved from [Link]

-

Labrie, F., et al. (1997). The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology. PubMed. Retrieved from [Link]

-

ClinPGx. (n.d.). Aromatase Inhibitor Pathway (Breast Cell), Pharmacodynamics. Retrieved from [Link]

-

PubChem. (n.d.). Exemestane. Retrieved from [Link]

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

-

Sun, D., et al. (2017). Exemestane and Its Active Metabolite 17-Hydroexemestane Induce UDP-Glucuronosyltransferase (UGT) 2B17 Expression in Breast Cancer Cells. PubMed. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Placental Aromatase Assay Validation: Appendix A. Retrieved from [Link]

-

DavidsonX. (n.d.). IC50 Determination. edX. Retrieved from [Link]

-

Vihko, P., et al. (2004). 17 Beta-Hydroxysteroid Dehydrogenases--Their Role in Pathophysiology. PubMed. Retrieved from [Link]

-

Papalia, G. A. (2009). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. NIH. Retrieved from [Link]

-

Ariazi, E. A., et al. (2007). Exemestane's 17-hydroxylated metabolite exerts biological effects as an androgen. PubMed. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Exemestane?. Retrieved from [Link]

-

Varela, C. L., et al. (2019). A novel GC-MS methodology to evaluate aromatase activity in human placental microsomes: a comparative study with the standard radiometric assay. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Exemestane. Retrieved from [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Exemestane - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Exemestane? [synapse.patsnap.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Exemestane and Its Active Metabolite 17-Hydroexemestane Induce UDP-Glucuronosyltransferase (UGT) 2B17 Expression in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exemestane | C20H24O2 | CID 60198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 17 beta-hydroxysteroid dehydrogenases--their role in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IC50 - Wikipedia [en.wikipedia.org]

- 13. courses.edx.org [courses.edx.org]

- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 17. epa.gov [epa.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Exemestane's 17-hydroxylated metabolite exerts biological effects as an androgen - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Conversion of Exemestane to 17β-Hydroxy Exemestane: Methodologies and Mechanistic Insights

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Exemestane is a potent, irreversible steroidal aromatase inhibitor pivotal in the treatment of estrogen receptor-positive breast cancer. Its therapeutic efficacy is modulated by its metabolic fate, primarily its conversion to the active metabolite, 17β-Hydroxy Exemestane (17β-DHE). This technical guide provides an in-depth exploration of the enzymatic pathways governing this critical biotransformation. We detail the roles of the two primary enzyme superfamilies—Aldo-Keto Reductases (AKRs) and Cytochrome P450s (CYPs)—and present validated, step-by-step in vitro protocols for studying this conversion. Furthermore, this document offers a comprehensive methodology for the precise quantification of Exemestane and 17β-DHE using UPLC-MS/MS, discusses the interpretation of enzyme kinetic data, and examines the profound impact of genetic polymorphisms on metabolic rates. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to investigate the nuances of Exemestane metabolism, ultimately aiding in the development of more personalized and effective therapeutic strategies.

Introduction

Exemestane: A Steroidal Aromatase Inactivator

Exemestane (6-methylenandrosta-1,4-diene-3,17-dione) is a third-generation aromatase inhibitor used in endocrine therapy.[1] Structurally analogous to the natural substrate androstenedione, it acts as a "suicide inhibitor."[1][2] Exemestane binds irreversibly to the active site of the aromatase enzyme, leading to its permanent inactivation.[1][] This action blocks the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens—thereby depriving hormone-sensitive breast cancer cells of the estrogen required for their growth.[1]

The Active Metabolite: 17β-Hydroxy Exemestane (17β-DHE)

The primary metabolic pathway for Exemestane involves the reduction of its C17-keto group to form 17β-Hydroxy Exemestane, also known as 17β-dihydroexemestane (17β-DHE).[4][5] This metabolite is not merely an inactive byproduct; it retains biological activity. Although it is a less potent aromatase inhibitor than its parent compound, 17β-DHE contributes to the overall therapeutic effect.[4][6] Understanding the dynamics of its formation is therefore critical for a complete picture of Exemestane's pharmacodynamics and for explaining inter-individual variability in patient response.[4]

The Enzymatic Landscape of Exemestane Reduction

The conversion of Exemestane to 17β-DHE is not mediated by a single enzyme but by a redundant network of hepatic enzymes, primarily categorized into two superfamilies. This redundancy has significant implications, suggesting that the inhibition or genetic deficiency of one enzyme may be compensated for by others.

The Aldo-Keto Reductase (AKR) Superfamily and Carbonyl Reductases (CBRs)

Located in the hepatic cytosol, members of the AKR superfamily are critical players in steroid hormone metabolism.[7][8] Several isoforms, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4, along with Carbonyl Reductase 1 (CBR1), have been demonstrated to efficiently catalyze the NADPH-dependent reduction of Exemestane to 17β-DHE.[4] These enzymes function as 17-ketosteroid reductases, a role they play for many endogenous steroids, and are central to the prereceptor regulation of active hormones.[7][9]

The Cytochrome P450 (CYP) System's Contribution

While CYP3A4 is the principal enzyme responsible for the overall oxidative metabolism of Exemestane, a broader range of microsomal CYP isoforms also contributes to the formation of 17β-DHE.[6][10][11] In vitro studies using recombinant human CYPs have identified CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5 as capable of catalyzing this reductive reaction.[10][12] This highlights that both cytosolic and microsomal compartments are involved in the generation of 17β-DHE.

Diagram 1: Metabolic Pathway of Exemestane

Caption: Phase I and II metabolic pathways of Exemestane.

In Vitro Methodologies for Studying Exemestane Conversion

To accurately study this metabolic conversion, a robust in vitro system is essential. The choice of enzyme source is a critical experimental decision driven by the specific research question.

-

Causality Behind Experimental Choices:

-

Pooled Human Liver Subcellular Fractions (Cytosol/Microsomes): Using pooled fractions from multiple donors provides a physiologically relevant overview of metabolism and averages out inter-individual variability. Cytosol is the correct choice for studying AKRs and CBRs, while microsomes are used for CYPs.

-

Recombinant Enzymes: To determine the precise contribution and kinetics of a single enzyme isoform (e.g., AKR1C3 vs. CYP3A4), using purified recombinant enzymes expressed in systems like E. coli or HEK293 cells is necessary.[4][10] This approach isolates the variable of interest and is crucial for mechanistic and pharmacogenetic studies.

-

Protocol 1: Conversion using Human Liver Cytosol (HLC)

This protocol is designed to assess the global contribution of cytosolic reductases.

Step-by-Step Methodology:

-

Prepare Reagents:

-

Pooled Human Liver Cytosol (commercially available).

-

Exemestane stock solution (e.g., 10 mM in DMSO).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

NADPH Regeneration System (e.g., 1.55 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, 0.4 U/mL glucose-6-phosphate dehydrogenase).[4]

-

Termination Solution: Ice-cold acetonitrile.

-

-

Reaction Setup (per 50 µL reaction):

-

Incubation:

-

Vortex briefly and transfer tubes to a 37°C water bath for a predetermined time (e.g., 60 minutes). Linearity of product formation over time should be established in preliminary experiments.

-

-

Termination:

-

Stop the reaction by adding 2 volumes (100 µL) of ice-cold acetonitrile. This precipitates the protein.[4]

-

-

Sample Processing:

-

Vortex vigorously.

-

Centrifuge at >13,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[4]

-

Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

-

Protocol 2: Conversion using Recombinant AKR/CYP Enzymes

This protocol allows for the characterization of a single enzyme's activity. The procedure is similar to Protocol 1, with the key difference being the enzyme source.

Step-by-Step Methodology:

-

Enzyme Source: Use a specific amount of purified recombinant enzyme (e.g., 1.5 µg of AKR1C3 or 20 µg of microsomal protein from CYP-overexpressing cells) in place of HLC.[4][12]

-

Cofactors:

-

Procedure: Follow steps 2-5 from Protocol 1, adjusting incubation times and substrate concentrations as needed to remain within the linear range of the specific enzyme's activity.

Caption: Impact of genetic polymorphisms on metabolic phenotype.

Conclusion and Future Perspectives

The enzymatic conversion of Exemestane to 17β-Hydroxy Exemestane is a multifaceted process driven by a redundant network of cytosolic and microsomal enzymes. A thorough understanding of this pathway, achievable through the robust in vitro and analytical methodologies detailed in this guide, is paramount for drug development professionals. Future research should continue to focus on delineating the precise in vivo contribution of each enzyme pathway and exploring the clinical relevance of pharmacogenetic variations. Such efforts will pave the way for dose-optimization strategies and the development of predictive biomarkers, ultimately personalizing Exemestane therapy to maximize efficacy and minimize adverse effects for breast cancer patients.

References

-

Platt, A., et al. (2016). Impact of nonsynonymous single nucleotide polymorphisms on in vitro metabolism of exemestane by hepatic cytosolic reductases. PubMed Central. [Link]

-

Kamdem, L. K., et al. (2011). In vitro cytochrome P450-mediated metabolism of exemestane. Drug Metabolism and Disposition. [Link]

-

Lu, M., et al. (2007). Molecular Basis for the Aromatization Reaction and Exemestane-Mediated Irreversible Inhibition of Human Aromatase. Molecular Endocrinology. [Link]

-

Peterson, L. A., et al. (2017). In vitro metabolism of exemestane by hepatic cytochrome P450s: impact of nonsynonymous polymorphisms on formation of the active metabolite 17β-dihydroexemestane. Cancer Chemotherapy and Pharmacology. [Link]

-

Luo, S., et al. (2019). Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane. Drug Metabolism and Disposition. [Link]

-

Gower, T., et al. (2023). Determination and Disposition of the Aromatase Inhibitor Exemestane in CYP3A-Deficient Mice. MDPI. [Link]

-

Zaccheo, T., et al. (2005). A predictive model for exemestane pharmacokinetics/pharmacodynamics incorporating the effect of food and formulation. British Journal of Clinical Pharmacology. [Link]

-

U.S. Food and Drug Administration. (1999). Aromasin Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Exemestane?. Patsnap Synapse. [Link]

-

Henry, N. L., et al. (2016). Polymorphisms in drug-metabolizing enzymes and steady-state exemestane concentration in postmenopausal patients with breast cancer. Pharmacogenetics and Genomics. [Link]

-

Henry, N. L., et al. (2016). Polymorphisms in drug-metabolizing enzymes and steady-state exemestane concentration in post-menopausal patients with breast cancer. PMC - NIH. [Link]

-

Teslenko, V., et al. (2022). Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates. PMC - NIH. [Link]

-

Peterson, L. A., et al. (2017). In vitro metabolism of exemestane by hepatic cytochrome P450s: impact of nonsynonymous polymorphisms on formation of the active metabolite 17β-dihydroexemestane. PMC - NIH. [Link]

-

Luo, S., et al. (2019). Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane. PMC - NIH. [Link]

-

Kamdem, L. K., et al. (2011). In Vitro Cytochrome P450-Mediated Metabolism of Exemestane. ResearchGate. [Link]

-

Penning, T. M. (2015). Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Schänzer, W., et al. (2004). Detection of Exemestane and its metabolites using GC-MS and LC-MS-MS: a comparative study for screening. Deutsche Sporthochschule Köln. [Link]

-

Henry, N. L., et al. (2016). Abstract P5-12-05: CYP3A4*22 polymorphism is associated with increased exemestane concentrations in postmenopausal breast cancer patients. AACR Journals. [Link]

-

Byrns, M. C., et al. (2010). Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer. ResearchGate. [Link]

-

Luo, S., et al. (2019). Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane. PubMed. [Link]

-

Markkanen, P. M., et al. (2017). Estrogen and androgen-converting enzymes 17β-hydroxysteroid dehydrogenase and their involvement in cancer. PMC - NIH. [Link]

-

Liu, K., et al. (2017). Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy. Frontiers in Pharmacology. [Link]

-

Sanchez-Spitman, A., et al. (2023). Impact of Complex Genetic and Drug–Drug Interactions on Tamoxifen Metabolism and Efficacy. MDPI. [Link]

-

Snyder, N. W., et al. (2012). Untargeted Metabolomics from Biological Sources Using Ultraperformance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS). JoVE. [Link]

-

Byrns, M. C., et al. (2010). Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer. PMC - NIH. [Link]

Sources

- 1. What is the mechanism of Exemestane? [synapse.patsnap.com]

- 2. A predictive model for exemestane pharmacokinetics/pharmacodynamics incorporating the effect of food and formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of nonsynonymous single nucleotide polymorphisms on in vitro metabolism of exemestane by hepatic cytosolic reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Aldo–Keto Reductase AKR1C1–AKR1C4: Functions, Regulation, and Intervention for Anti-cancer Therapy [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Polymorphisms in drug-metabolizing enzymes and steady-state exemestane concentration in post-menopausal patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro metabolism of exemestane by hepatic cytochrome P450s: impact of nonsynonymous polymorphisms on formation of the active metabolite 17β‐dihydroexemestane - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantification of 17-beta-Hydroxy Exemestane in Biological Matrices

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the analytical detection of 17-beta-Hydroxy Exemestane (17β-OH-E), the primary active metabolite of the aromatase inhibitor Exemestane. Designed for researchers in pharmacology, drug metabolism, and anti-doping sciences, this document outlines validated methodologies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind critical experimental choices, from sample preparation in plasma and urine to chromatographic separation and mass spectrometric detection. The protocols herein are presented as self-validating systems, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound Monitoring

Exemestane is a potent, irreversible steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. It acts by permanently inactivating the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens. Following administration, Exemestane is extensively metabolized, with the reduction of the 17-keto group leading to the formation of its principal active metabolite, this compound (17β-OH-E), also known as 17-dihydroexemestane.[1][2]

Accurate and sensitive quantification of 17β-OH-E is critical for several reasons:

-

Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Exemestane relies heavily on tracking the concentration of its active metabolite over time.

-

Therapeutic Drug Monitoring (TDM): Monitoring levels of 17β-OH-E can help in optimizing dosing regimens and personalizing therapy for breast cancer patients.

-

Anti-Doping Control: Due to its ability to modulate steroid levels, Exemestane is listed on the World Anti-Doping Agency (WADA) Prohibited List.[1][2] Doping control laboratories typically monitor for the parent drug and its key metabolites, making robust detection of 17β-OH-E in urine essential.[1][2]

This guide presents two gold-standard analytical approaches for the determination of 17β-OH-E, tailored for different laboratory capabilities and matrix requirements.

Core Analytical Strategy: A Bifurcated Approach

The choice between LC-MS/MS and GC-MS often depends on the available instrumentation, desired sensitivity, and sample throughput. Both techniques offer excellent specificity and sensitivity but require distinct sample preparation and analytical workflows.

Method 1: LC-MS/MS for High-Throughput and Sensitivity

Liquid Chromatography-Tandem Mass Spectrometry is the preferred method for the quantification of 17β-OH-E in biological fluids due to its high sensitivity, specificity, and minimal sample preparation requirements compared to GC-MS.

Rationale for Methodological Choices

-

Chromatographic Separation: While standard C18 columns provide excellent hydrophobic retention for steroids, Phenyl-phases can offer alternative selectivity.[3] The π-π interactions between the phenyl rings of the stationary phase and the aromatic A-ring of the steroid can resolve closely eluting isomers and metabolites.[4][5] For 17β-OH-E and its parent compound, a Phenyl column has been shown to achieve superior separation from endogenous interferences.

-

Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for steroids containing proton-accepting functional groups.[6] 17β-OH-E readily forms a protonated molecule [M+H]⁺, which serves as the precursor ion for MS/MS analysis. ESI is generally more sensitive for this class of compounds than Atmospheric Pressure Chemical Ionization (APCI), particularly at low concentrations.[7]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its exceptional specificity and sensitivity. By monitoring a specific precursor ion to product ion transition, chemical noise is minimized, allowing for quantification at the sub-ng/mL level.

Sample Preparation Protocols

This rapid and straightforward protocol is suitable for initial PK screening.

Step-by-Step Protocol:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₃-Exemestane or d₃-17β-OH-E).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for analysis.

This protocol is essential for anti-doping analysis, where metabolites are often excreted as glucuronide or sulfate conjugates. Hydrolysis is required to cleave these conjugates, yielding the free form of the metabolite for extraction.

Step-by-Step Protocol:

-

To 1 mL of urine in a glass tube, add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and the internal standard.

-

Add 20 µL of a β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia).[8] The choice of enzyme and incubation conditions is critical; recombinant β-glucuronidases can offer faster hydrolysis times.[9][10][11][12]

-

Incubate the mixture. A traditional approach is overnight (16 hours) at 37°C, though optimized protocols may achieve complete hydrolysis in 1-3 hours at 55°C.[8]

-

After incubation, centrifuge the sample at 3,000 x g for 10 minutes.

-

SPE: a. Condition a reversed-phase SPE cartridge (e.g., Oasis HLB or C18, 30 mg) with 1 mL of methanol. b. Equilibrate the cartridge with 1 mL of water. c. Load the supernatant from the hydrolyzed sample onto the cartridge. d. Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. e. Elute 17β-OH-E with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a nitrogen stream at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase and inject.

Instrumental Parameters & Performance

Table 1: Recommended LC-MS/MS Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| LC System | ||

| Column | Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm) | Provides alternative selectivity to C18 via π-π interactions, enhancing separation from endogenous steroids.[4][5] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization and aids in peak shaping. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the moderately nonpolar analyte. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical scale columns, compatible with ESI sources. |

| Gradient | 40% B to 95% B over 5 min, hold 2 min | A typical gradient to ensure elution of the analyte while cleaning the column of more nonpolar compounds. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity, leading to lower backpressure. |

| Injection Vol. | 10 µL | |

| MS System | ||

| Ionization Mode | ESI Positive | Optimal for protonation of the analyte. |

| Capillary Voltage | 3500 V | To be optimized for the specific instrument, but a typical starting point for stable spray.[13] |

| Source Temp. | 150°C | To be optimized; aids in desolvation without causing thermal degradation.[14] |

| Desolvation Temp. | 450°C | To be optimized; ensures complete desolvation of droplets from the LC.[14] |

| Nebulizer Gas | Nitrogen, 45 psi | Disperses the eluent into a fine spray. |

| MRM Transitions | ||

| 17β-OH-E (Quant) | m/z 299.1 → 135.0 | Precursor [M+H]⁺. Product ion corresponds to a characteristic fragment.[1][15] |

| 17β-OH-E (Qual) | m/z 299.1 → 109.0 | A secondary transition for confirmation. |

| Exemestane | m/z 297.0 → 121.0 | For simultaneous monitoring of the parent drug.[1][16] |

Table 2: Typical Method Validation Performance for 17β-OH-E by LC-MS/MS

| Parameter | Typical Value | Source |

|---|---|---|

| Linearity Range | 0.1 - 50 ng/mL | [1] |

| LLOQ | 0.1 - 0.5 ng/mL | [1][4][10] |

| Accuracy | 98.5% - 106.1% | [17] |

| Precision (%CV) | < 10% | [17] |

| Recovery | > 85% |[10] |

Method 2: GC-MS for Confirmatory Analysis

GC-MS provides excellent chromatographic resolution and is a powerful tool for structural confirmation. However, its application to steroids like 17β-OH-E requires a critical derivatization step to increase volatility and thermal stability.

Rationale for Methodological Choices

-

Derivatization: Steroids with hydroxyl and keto groups are not sufficiently volatile for GC analysis.[18] A two-step derivatization is crucial. First, methoximation of the keto group at the C3 position prevents enolization. Second, silylation of the hydroxyl group at the C17 position with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active proton with a nonpolar trimethylsilyl (TMS) group.[19] This dual derivatization is essential to avoid the formation of analytical artifacts that can occur with standard single-step silylation of this specific molecule.

-

Gas Chromatography: A nonpolar capillary column (e.g., DB-5ms or equivalent) is used to separate analytes based on their boiling points and interactions with the stationary phase.

-

Ionization and Detection: Electron Ionization (EI) at 70 eV produces characteristic and reproducible fragmentation patterns, which are ideal for library matching and structural confirmation.

Sample Preparation and Derivatization Protocol

The initial sample preparation (LLE or SPE) follows a similar path as for LC-MS/MS, including enzymatic hydrolysis for urine. The key difference is the final dry-down and subsequent derivatization.

Step-by-Step Protocol (post-extraction):

-

Ensure the extracted sample residue is completely dry in a glass conical vial.

-

Methoximation: Add 50 µL of O-methylhydroxylamine hydrochloride in pyridine (2%). Cap the vial tightly and heat at 60°C for 20 minutes. This step protects the keto group.

-

Cool the sample to room temperature.

-

Silylation: Add 50 µL of MSTFA (with 1% TMCS as a catalyst, if needed). Cap tightly and heat at 60°C for 30 minutes. This step derivatizes the hydroxyl group.

-

Cool the sample. The derivatized sample is now ready for injection into the GC-MS.

Instrumental Parameters & Performance

Table 3: Recommended GC-MS Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| GC System | ||

| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | Standard, robust nonpolar column for general steroid analysis. |

| Inlet Temp. | 280°C | Ensures rapid volatilization of the derivatized analyte. |

| Carrier Gas | Helium, 1.0 mL/min constant flow | |

| Oven Program | 150°C hold 1 min, ramp 20°C/min to 300°C, hold 5 min | Optimized temperature program to separate the analyte from matrix components. |

| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level detection. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy for reproducible fragmentation and library matching. |

| Source Temp. | 230°C | |

| Quad Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, monitor characteristic ions of the MO-TMS derivative. |

Table 4: Typical Method Validation Performance for 17β-OH-E by GC-MS

| Parameter | Typical Value | Source |

|---|---|---|

| LOD | 10 ng/mL | |

| LOQ | 25 ng/mL | |

| Linearity | Up to 500 ng/mL |

| Precision (%CV) | < 15% | |

Conclusion and Best Practices

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound in biological matrices.

-

LC-MS/MS is the superior choice for high-throughput, routine quantification, offering lower limits of detection (sub-ng/mL) and simpler sample preparation.

-

GC-MS serves as an excellent confirmatory method, providing orthogonal separation and highly specific fragmentation patterns for unambiguous identification, albeit with more complex sample preparation and higher limits of detection.

For all methods, the use of a stable isotope-labeled internal standard is paramount to correct for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the highest level of accuracy and precision. Method validation should always be performed according to established guidelines (e.g., FDA or ICH) to guarantee that the analytical procedure is fit for its intended purpose.

References

-

Gallo, F., et al. (2013). A liquid chromatography-tandem mass spectrometry method for the simultaneous determination of exemestane and its metabolite 17-dihydroexemestane in human plasma. ResearchGate. Available at: [Link]

-

Pucciarelli, F., et al. (2000). LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format. PubMed. Available at: [Link]

-

Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. (2025). PMC - NIH. Available at: [Link]

-

Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Available at: [Link]

-

Yamaguchi, H., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. SpringerLink. Available at: [Link]

-

Tips for Optimizing Key Parameters in LC–MS. (2018). Chromatography Online. Available at: [Link]

-

Pozo, O. J., et al. (2006). Identification of the aromatase inhibitors anastrozole and exemestane in human urine using liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

-

Detection of new exemestane metabolites by liquid chromatography interfaced to electrospray-tandem mass spectrometry. Cologne University. Available at: [Link]

-

Qu, J., et al. (2013). Comparison of ESI- and APCI-LC-MS/MS methods: A case study of levonorgestrel in human plasma. PMC - NIH. Available at: [Link]

-

Li, S., et al. (2018). Identification and Quantification of Novel Major Metabolites of the Steroidal Aromatase Inhibitor, Exemestane. PubMed. Available at: [Link]

-

Piu, M., et al. (2016). Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study. PubMed. Available at: [Link]

-

10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

-

LC-MS/MS Steroid Analysis Solutions for Clinical Research. Phenomenex. Available at: [Link]

-

Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. CDC Stacks. Available at: [Link]

-

de Souza, D., et al. (2011). Detection of new exemestane metabolites by liquid chromatography interfaced to electrospray-tandem mass spectrometry. PubMed. Available at: [Link]

-

Liquid-phase separation of structurally similar steroids using phenyl stationary phases. ResearchGate. Available at: [Link]

-

Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek. Available at: [Link]

-

Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. J-STAGE. Available at: [Link]

-

Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders. PMC - NIH. Available at: [Link]

-

Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. Available at: [Link]

-

Detection of new urinary exemestane metabolites by gas chromatography coupled to mass spectrometry. ResearchGate. Available at: [Link]

-

Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Available at: [Link]

-

Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]

Sources

- 1. Detection of new exemestane metabolites by liquid chromatography interfaced to electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. phenomenex.com [phenomenex.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. discover.restek.com [discover.restek.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. elementlabsolutions.com [elementlabsolutions.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of 17-beta-Hydroxy Exemestane in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for the Bioanalytical Scientist

Abstract

This document provides a comprehensive and validated protocol for the quantification of 17-beta-Hydroxy Exemestane, the primary active metabolite of the aromatase inhibitor Exemestane, in human urine samples. The methodology employs enzymatic hydrolysis to account for conjugated metabolites, followed by Solid-Phase Extraction (SPE) for sample clean-up and concentration. Analyte separation and detection are achieved using a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This application note is designed for researchers, clinical scientists, and drug development professionals, offering a detailed workflow, method validation parameters according to international guidelines, and insights into the scientific rationale behind the protocol design.

Introduction: The Significance of Monitoring this compound

Exemestane is a potent, irreversible steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1] It functions by blocking the aromatase enzyme, which is responsible for the final step in estrogen biosynthesis. Upon administration, Exemestane is extensively metabolized in the body. One of the major metabolic pathways is the reduction of the 17-keto group by aldo-keto reductases to form this compound (also known as 17-dihydroexemestane).[1][2]

This metabolite is of particular interest because it is not merely an inactive breakdown product; this compound is itself an active and potent aromatase inhibitor.[3][4] Its contribution to the overall therapeutic effect and potential side effects of Exemestane therapy is significant. In urine, this compound is primarily excreted after undergoing Phase II metabolism, predominantly as a glucuronide conjugate.[2][3][5]

Therefore, the accurate quantification of total this compound in urine is critical for several applications:

-

Pharmacokinetic (PK) and Metabolism Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Exemestane.

-

Therapeutic Drug Monitoring (TDM): To investigate inter-individual variability in drug metabolism, which may correlate with therapeutic response and toxicity.[3]

-

Anti-Doping Control: Aromatase inhibitors are prohibited substances for male athletes as they can be used to mitigate the side effects of anabolic steroid abuse.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, specificity, and ability to handle complex biological matrices like urine.

Metabolic Pathway of Exemestane

Exemestane undergoes extensive metabolism primarily through two pathways: oxidation at the 6-methylene position and reduction at the 17-keto group.[6] The reduction pathway, mediated by aldo-keto reductases and cytochrome P450 enzymes, yields the active metabolite this compound.[4][5] This active metabolite is then rendered more water-soluble for renal excretion through glucuronidation, a process catalyzed predominantly by the UGT2B17 enzyme.[3][5] Our analytical approach targets the total concentration of this metabolite by first liberating it from its glucuronide conjugate.

Caption: Metabolic conversion of Exemestane to its active metabolite and subsequent conjugation for urinary excretion.

Analytical Principle: LC-MS/MS

This method leverages the strengths of both liquid chromatography and tandem mass spectrometry.

-

Chromatographic Separation (LC): The prepared urine extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. A C18 reversed-phase column separates this compound from endogenous urine components based on its hydrophobicity. This step is crucial for reducing matrix effects and ensuring analytical specificity.

-

Ionization: The column effluent enters the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source operating in positive mode, which generates protonated molecular ions [M+H]⁺ of the analyte and its internal standard.

-

Tandem Mass Spectrometry (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

-

Q1 (First Quadrupole): Isolates the specific protonated molecular ion (precursor ion) of the analyte.

-

Q2 (Collision Cell): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon).

-

Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (product ion).

-

This precursor-to-product ion transition is highly specific to the analyte's chemical structure, providing exceptional selectivity and minimizing the likelihood of interference. A stable isotope-labeled internal standard (e.g., this compound-d3) is used to correct for any variability during sample preparation and analysis, ensuring high precision and accuracy.[4]

Materials and Reagents

-

Standards: this compound and this compound-d3 (Internal Standard, IS) reference standards (Cayman Chemical or equivalent).

-

Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, Ethyl Acetate.

-

Reagents: Ammonium Acetate, β-glucuronidase from E. coli (Sigma-Aldrich or equivalent).

-

Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., Phenomenex Strata C18-E, 100 mg/1 mL).[7]

-

Labware: Calibrated pipettes, Class A volumetric flasks, polypropylene centrifuge tubes, autosampler vials.

-

Equipment: Analytical balance, pH meter, vortex mixer, centrifuge, SPE manifold, sample evaporator (e.g., nitrogen stream evaporator), LC-MS/MS system.

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and its deuterated internal standard (IS) into separate 1 mL volumetric flasks. Dissolve in methanol to the mark. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 methanol:water to create a series of working standard solutions for spiking into the matrix.

-

Working IS Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 methanol:water.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human urine to prepare a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL). Separately, prepare QC samples at four levels:

-

LLOQ: Lower Limit of Quantification (e.g., 0.5 ng/mL)

-

Low QC: ~3x LLOQ (e.g., 1.5 ng/mL)

-

Mid QC: Mid-range of the curve (e.g., 75 ng/mL)

-

High QC: ~80% of the Upper Limit of Quantification (ULOQ) (e.g., 800 ng/mL)

-

Sample Preparation Workflow

The core of a reliable bioanalytical method lies in robust and reproducible sample preparation. This protocol is designed to efficiently hydrolyze conjugated metabolites and remove interfering substances.[8]

-

Aliquoting: Pipette 1 mL of urine sample (blank, CC, QC, or unknown) into a 15 mL polypropylene tube.

-

Internal Standard Addition: Add 25 µL of the 100 ng/mL working IS solution to all tubes except the double blank (blank matrix without analyte or IS).

-

Enzymatic Hydrolysis:

-

Add 1 mL of 1 M ammonium acetate buffer (pH 5.0).